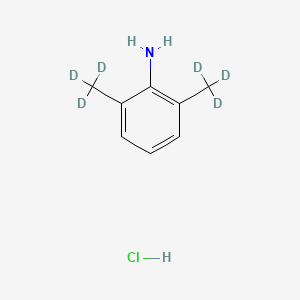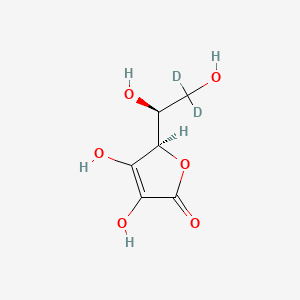
(S)-Etodolac-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Etodolac-d4 is a deuterated form of (S)-Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic profile. This modification is particularly useful in scientific research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Etodolac-d4 involves the incorporation of deuterium atoms into the (S)-Etodolac molecule. One common method is the catalytic hydrogen-deuterium exchange reaction, where (S)-Etodolac is exposed to deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity and yield of the final product are critical, and advanced purification techniques, such as chromatography, are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Etodolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(S)-Etodolac-d4 is widely used in scientific research due to its enhanced stability and altered pharmacokinetics. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and improve therapeutic outcomes.
Industry: Applied in the development of new drug formulations and delivery systems.
Mécanisme D'action
(S)-Etodolac-d4 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium substitution may also affect the drug’s interaction with its molecular targets, potentially enhancing its efficacy and reducing side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Etodolac: The non-deuterated form of (S)-Etodolac.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Uniqueness
(S)-Etodolac-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development, offering insights into the effects of deuterium substitution on drug behavior and efficacy.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
291.38 g/mol |
Nom IUPAC |
2-[(1S)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i8D2,9D2 |
Clé InChI |
NNYBQONXHNTVIJ-ACHCCWTCSA-N |
SMILES isomérique |
[2H]C1(C2=C([C@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
SMILES canonique |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


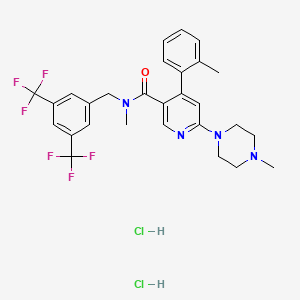

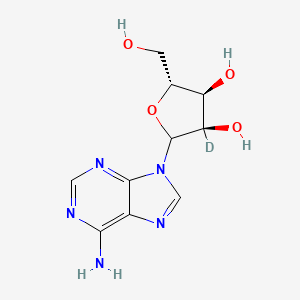
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
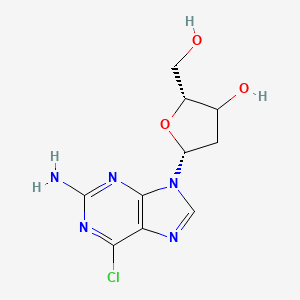
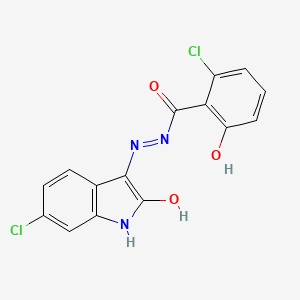
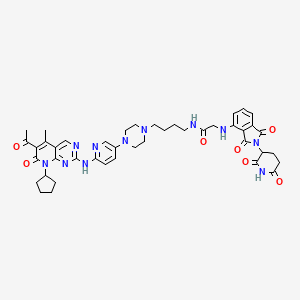
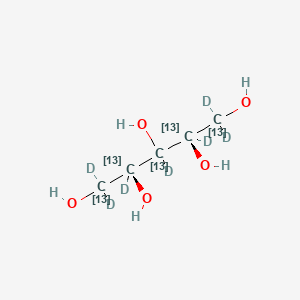
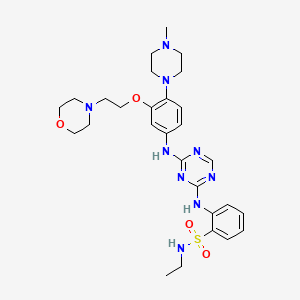
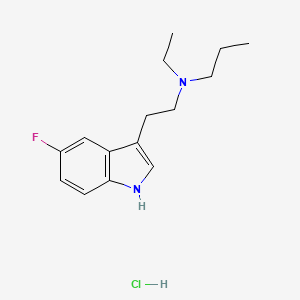
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
